molecular formula C13H16N2O3 B13638320 (2R,5S)-1-Benzyl-5-carbamoylpyrrolidine-2-carboxylic acid

(2R,5S)-1-Benzyl-5-carbamoylpyrrolidine-2-carboxylic acid

Cat. No.: B13638320
M. Wt: 248.28 g/mol
InChI Key: PNBWAXVIQYEOSL-WDEREUQCSA-N
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Description

(2R,5S)-1-Benzyl-5-carbamoylpyrrolidine-2-carboxylic acid is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a carbamoyl group, and a pyrrolidine ring. The stereochemistry of the compound, indicated by the (2R,5S) configuration, plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-1-Benzyl-5-carbamoylpyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the pyrrolidine ring.

    Carbamoylation: The carbamoyl group is added through a reaction with an isocyanate or a carbamoyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be utilized to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-1-Benzyl-5-carbamoylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Benzyl halides, isocyanates, and carbamoyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R,5S)-1-Benzyl-5-carbamoylpyrrolidine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,5S)-1-Benzyl-5-carbamoylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to bind selectively to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2R,5S)-2,5-diaminohexan-1,6-dioic acid: Shares a similar stereochemistry but differs in functional groups and overall structure.

    Pyridine and Pyrrole Derivatives: These compounds have similar heterocyclic structures but differ in their substituents and chemical properties.

    Tetrazoles: Often used as isosteric replacements for carboxylic acids in medicinal chemistry, sharing some functional similarities with (2R,5S)-1-Benzyl-5-carbamoylpyrrolidine-2-carboxylic acid.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C13H16N2O3/c14-12(16)10-6-7-11(13(17)18)15(10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H2,14,16)(H,17,18)/t10-,11+/m0/s1

InChI Key

PNBWAXVIQYEOSL-WDEREUQCSA-N

Isomeric SMILES

C1C[C@@H](N([C@@H]1C(=O)N)CC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CC(N(C1C(=O)N)CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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